molecular formula C18H16O5 B3879066 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one CAS No. 51116-22-4

3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No.: B3879066
CAS No.: 51116-22-4
M. Wt: 312.3 g/mol
InChI Key: FBXJBLNGPPHWDT-ZZXKWVIFSA-N
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Description

3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention due to its potent analgesic effects. The chemical structure of methoxyacetylfentanyl is similar to fentanyl, a well-known synthetic opioid that is 50-100 times more potent than morphine. Methoxyacetylfentanyl is a Schedule I controlled substance in the United States, meaning it has no accepted medical use and a high potential for abuse. Despite its legal status, research on methoxyacetylfentanyl has continued, particularly in the areas of synthesis, mechanism of action, and potential therapeutic uses.

Mechanism of Action

Methoxyacetylfentanyl acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Like other opioids, 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl binds to the mu-opioid receptor and activates a series of intracellular signaling pathways that result in the inhibition of pain transmission. Methoxyacetylfentanyl also produces other effects, such as sedation, respiratory depression, and euphoria, which are mediated by other opioid receptors in the brain.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, but 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl has been shown to be more potent than fentanyl in some studies. Methoxyacetylfentanyl also produces other effects, such as decreased gastrointestinal motility and miosis, which are commonly observed with other opioids.

Advantages and Limitations for Lab Experiments

The primary advantage of using 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl in lab experiments is its potency and selectivity for the mu-opioid receptor. Methoxyacetylfentanyl can be used to study the mechanism of action of opioids and their potential therapeutic uses. However, the use of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl in lab experiments is limited by its legal status and potential for abuse. Researchers must obtain appropriate licenses and permits before conducting any experiments, and they must take appropriate safety precautions to prevent accidental exposure or misuse.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl, including the development of safer and more effective opioid analgesics, the study of its potential use in treating opioid addiction, and the investigation of its mechanism of action. Additionally, further research is needed to determine the long-term effects of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl use and its potential for abuse. Overall, research on 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl has the potential to improve our understanding of opioids and their therapeutic uses, and to develop safer and more effective treatments for pain and addiction.

Scientific Research Applications

Research on 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl has primarily focused on its mechanism of action and potential therapeutic uses. Studies have shown that 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl acts as a potent agonist at the mu-opioid receptor, producing analgesic effects similar to those of fentanyl. Methoxyacetylfentanyl has also been shown to have a shorter duration of action than fentanyl, which may make it a more suitable option for certain medical procedures. Additionally, 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl has been studied for its potential use in treating opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-15-8-5-13(10-17(15)21-2)14(19)6-3-12-4-7-16-18(9-12)23-11-22-16/h3-10H,11H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJBLNGPPHWDT-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51116-22-4
Record name MLS003106454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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